![molecular formula C21H20ClN3O2S B2803142 N1-(4-chlorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894017-31-3](/img/structure/B2803142.png)
N1-(4-chlorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide
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Description
N1-(4-chlorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide, commonly known as CTK7A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antimicrobial Applications
Research has shown that thiazole derivatives can be synthesized and characterized for potential antimicrobial applications. For instance, a study by Desai et al. (2007) described the synthesis of new quinazolines, which were evaluated for their antibacterial and antifungal activities, showcasing the antimicrobial potential of such compounds (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Structural Characterization for Material Science
The structural characterization of thiazole and related derivatives is also a significant area of research, contributing to material science. A study by Kariuki et al. (2021) focused on the synthesis and structural characterization of isostructural thiazole derivatives, highlighting the importance of understanding the molecular structure for potential applications in material science (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Anticancer Research
Thiazole derivatives have been evaluated for their anticancer properties. Research by Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and tested them against various cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).
properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-4-3-5-15(12-13)21-24-14(2)18(28-21)10-11-23-19(26)20(27)25-17-8-6-16(22)7-9-17/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQQDVPWSJDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide |
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